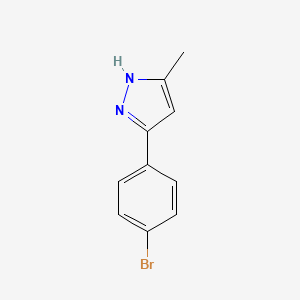

3-(4-bromophenyl)-5-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANDSSMDLLHHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363366 | |

| Record name | 3-(4-bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

948293-34-3, 145353-53-3 | |

| Record name | 5-(4-Bromophenyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-bromophenyl)-5-methyl-1H-pyrazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-5-methyl-1H-pyrazole

Introduction

The pyrazole nucleus is a foundational five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry and drug development due to its remarkable versatility and presence in a multitude of biologically active compounds. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The target molecule of this guide, this compound, is a valuable synthetic intermediate.[2] The presence of the bromophenyl group provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, making it a crucial building block for creating diverse molecular libraries for drug discovery and agrochemical research.[2]

This technical guide provides a comprehensive, scientifically-grounded overview of a robust and field-proven pathway for the synthesis of this compound. Designed for researchers and development scientists, this document moves beyond a simple recitation of steps to explain the underlying principles, the rationale behind experimental choices, and the critical parameters for ensuring a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Overview

The most direct and reliable approach for constructing the pyrazole ring is the Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] This strategy forms the basis of our synthetic plan.

Our retrosynthetic analysis deconstructs the target molecule, this compound, into its primary precursors. The pyrazole ring itself is disconnected across the N-N and C-N bonds, revealing hydrazine and a 1,3-dicarbonyl compound. This leads to the key intermediate, 1-(4-bromophenyl)butane-1,3-dione (2) , and hydrazine (3) . The β-diketone intermediate (2) can, in turn, be synthesized via a Claisen condensation reaction between 4-bromoacetophenone (4) and an acetylating agent like ethyl acetate. Finally, the 4-bromoacetophenone precursor is readily accessible through the Friedel-Crafts acylation of bromobenzene (5) .

This establishes a logical and efficient two-stage synthetic strategy:

-

Stage I: Synthesis of the 1-(4-bromophenyl)butane-1,3-dione intermediate.

-

Stage II: Cyclocondensation with hydrazine to form the final pyrazole product.

Stage I: Synthesis of 1-(4-bromophenyl)butane-1,3-dione

Principle and Mechanism: The Claisen Condensation

The core of this stage is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base. Here, 4-bromoacetophenone reacts with ethyl acetate. The mechanism is initiated by the deprotonation of the α-carbon of 4-bromoacetophenone by a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide leaving group, yielding the β-diketone product. The use of anhydrous conditions is critical to prevent the base from being consumed by water.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Bromoacetophenone

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), ~2M aqueous solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask, condenser, addition funnel, magnetic stirrer, and nitrogen/argon atmosphere setup.

Procedure:

-

Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under a nitrogen or argon atmosphere.

-

Base Suspension: To the flask, add sodium ethoxide (1.1 equivalents) and suspend it in anhydrous toluene. If using NaH, wash the mineral oil from the NaH dispersion with dry hexanes before suspending it in anhydrous THF.

-

Enolate Formation: In a separate flask, dissolve 4-bromoacetophenone (1.0 equivalent) in a minimal amount of the anhydrous solvent. Transfer this solution to the addition funnel and add it dropwise to the stirred base suspension at room temperature.

-

Condensation: After the addition is complete, add anhydrous ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Gently heat the mixture to reflux (typically 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the pH is acidic (~pH 5-6).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Data and Characterization

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Yield | 70-85% |

| Melting Point | Approx. 65-68 °C |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, the methyl group, the methylene group, and the enol proton. |

| ¹³C NMR (CDCl₃) | Resonances for the two carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| IR (KBr, cm⁻¹) | Strong C=O stretching bands (approx. 1600-1720 cm⁻¹), C-Br stretch. |

Stage II: Synthesis of this compound

Principle and Mechanism: The Knorr Pyrazole Synthesis

This stage employs the Knorr pyrazole synthesis, a robust cyclocondensation reaction.[5] The 1,3-dicarbonyl system of 1-(4-bromophenyl)butane-1,3-dione reacts with the two nucleophilic nitrogen atoms of hydrazine.[3] The reaction typically proceeds in an alcoholic solvent, sometimes with a catalytic amount of acid to facilitate imine formation.

The mechanism begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups of the diketone, forming a hydrazone intermediate.[6] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazole ring. Due to the asymmetry of the diketone, two regioisomers could potentially form. However, the reaction generally favors the formation of this compound due to the higher electrophilicity of the ketone carbonyl adjacent to the aromatic ring.

Detailed Experimental Protocol

Materials and Reagents:

-

1-(4-bromophenyl)butane-1,3-dione

-

Hydrazine hydrate (N₂H₄·H₂O, 64-80% solution)

-

Ethanol or Acetic Acid

-

Distilled water

-

Reaction flask, condenser, magnetic stirrer.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-bromophenyl)butane-1,3-dione (1.0 equivalent) in ethanol or glacial acetic acid.

-

Hydrazine Addition: Warm the solution gently (if in ethanol) and add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.[7]

-

Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the completion of the reaction by TLC.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product often precipitates out of the solution. If precipitation is slow, slowly add cold water to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold ethanol or an ethanol/water mixture to remove residual impurities. The product can be further purified by recrystallization from ethanol to yield fine, crystalline needles. Dry the final product under vacuum.

Data and Characterization

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% |

| Melting Point | Approx. 148-151 °C |

| ¹H NMR (DMSO-d₆) | Signals for the pyrazole C-H proton, aromatic protons (two doublets), the methyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR (DMSO-d₆) | Resonances for the pyrazole ring carbons, the bromophenyl carbons, and the methyl carbon. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |

Overall Synthesis Workflow Visualization

The complete synthetic pathway from readily available commercial starting materials to the final product is illustrated below. This workflow highlights the key transformations and intermediates involved in the process.

Conclusion

The synthetic pathway detailed in this guide, centered on the Claisen condensation followed by the Knorr pyrazole synthesis, represents a highly efficient, scalable, and reproducible method for producing this compound. By understanding the mechanistic underpinnings of each step and adhering to the optimized protocols, researchers can reliably access this versatile intermediate. The strategic placement of the bromo-substituent makes the final product an ideal precursor for diversification, enabling the exploration of novel chemical space in the fields of pharmaceutical and agrochemical development.

References

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link] [Accessed January 6, 2026].

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link] [Accessed January 6, 2026].

-

Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link] [Accessed January 6, 2026].

-

OChem Tutor. (2019). synthesis of pyrazoles. YouTube. Available from: [Link] [Accessed January 6, 2026].

- Google Patents. Process for the preparation of pyrazoles.

-

MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Available from: [Link] [Accessed January 6, 2026].

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link] [Accessed January 6, 2026].

-

DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link] [Accessed January 6, 2026].

-

ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Available from: [Link] [Accessed January 6, 2026].

-

ResearchGate. One-pot, multi-step, multi-component reactions of 4-bromoacetophenone, tosylhydrazide, with two arylboronic acids. Available from: [Link] [Accessed January 6, 2026].

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link] [Accessed January 6, 2026].

-

Organic Syntheses. (E)-(2-Chlorobenzylidene)hydrazine. Available from: [Link] [Accessed January 6, 2026].

-

ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Available from: [Link] [Accessed January 6, 2026].

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link] [Accessed January 6, 2026].

-

ResearchGate. (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone. Available from: [Link] [Accessed January 6, 2026].

-

Organic Syntheses. p-BROMOACETOPHENONE. Available from: [Link] [Accessed January 6, 2026].

- Google Patents. Preparation process for 4- bromo phenyl hydrazine.

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link] [Accessed January 6, 2026].

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-bromophenyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole. This molecule is a significant building block in medicinal and agricultural chemistry, valued for its versatile applications in the development of novel therapeutic agents and crop protection products.[1] This document delves into the synthesis, structural elucidation, and key physicochemical characteristics of this compound, offering insights for researchers in drug discovery and material science.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design. The specific substitution pattern of this compound, featuring a bromophenyl group at the 3-position and a methyl group at the 5-position, imparts distinct electronic and steric properties that influence its reactivity and biological interactions.[1] This guide will systematically explore these properties, providing a robust knowledge base for its application in research and development.

Synthesis and Structural Elucidation

The synthesis of this compound typically follows the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3]

Synthetic Protocol: A Generalized Approach

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)butane-1,3-dione in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white solid.

Structural Confirmation: Spectroscopic and Crystallographic Analysis

The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods and single-crystal X-ray diffraction.

While the specific spectra for this compound are not provided in the search results, the expected spectral characteristics can be inferred from data on closely related pyrazole derivatives.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the methyl group protons. The aromatic protons will likely appear as a set of doublets in the range of δ 7.5-7.8 ppm. The pyrazole proton (H-4) should appear as a singlet around δ 6.3-6.5 ppm. The methyl protons will present as a sharp singlet at approximately δ 2.3-2.5 ppm. The NH proton of the pyrazole ring will exhibit a broad singlet at a variable chemical shift, typically downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The pyrazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the range of δ 105-150 ppm. The carbons of the bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon will be observed upfield, typically around δ 12-15 ppm.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key absorption bands are expected for the N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching of the pyrazole and phenyl rings (in the 1450-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 236 and 238 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[5]

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉BrN₂ | [5] |

| Molecular Weight | 237.10 g/mol | [1][6] |

| Crystal System | Orthorhombic | [5] |

| Space Group | P2₁2₁2₁ | [5] |

| a (Å) | 5.9070(3) | [5] |

| b (Å) | 9.2731(7) | [5] |

| c (Å) | 17.5641(14) | [5] |

| V (ų) | 962.09(12) | [5] |

| Z | 4 | [5] |

This crystallographic data provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, which is invaluable for computational modeling and understanding intermolecular interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development and material science.

General Properties

| Property | Value | Source |

| Appearance | White fluffy solid | [1] |

| Melting Point | 150-156 °C | [1] |

| Molecular Formula | C₁₀H₉BrN₂ | [1][6] |

| Molecular Weight | 237.10 g/mol | [1][6] |

| Purity | ≥ 97% (HPLC) | [1] |

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities.

-

Aqueous Solubility: this compound exhibits low solubility in water. An experimental value at pH 7.4 is reported to be 4.2 µg/mL.[6]

-

Organic Solvents: It is generally soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[5]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Predicted logP: A computationally predicted XlogP value for this compound is 3.0.[6] This value suggests that the compound is moderately lipophilic.

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate or accept a proton at a given pH. This is critical for understanding its behavior in biological systems and for developing formulations.

-

Predicted pKa: While experimental pKa data is not available in the provided search results, computational tools can provide a reliable estimate.[7][8][9][10][11] The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom. The pKa of the N-H proton is predicted to be in the range of 13-15, while the pKa of the conjugate acid (protonated at the basic nitrogen) is estimated to be around 2-3.

Diagram of Ionization States

Caption: Predicted ionization states of this compound.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of a compound. While specific TGA/DSC data for this compound is not available, related heterocyclic compounds often exhibit good thermal stability, decomposing at temperatures significantly above their melting points.[12] TGA would reveal the onset of decomposition, while DSC would show a sharp endotherm corresponding to its melting point.

Applications and Future Perspectives

This compound is a versatile intermediate with significant potential in several areas of research and development:

-

Pharmaceutical Development: It serves as a key building block for the synthesis of a variety of bioactive molecules, particularly in the development of anti-inflammatory and analgesic drugs.[1]

-

Agricultural Chemistry: This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection.[1]

-

Material Science: Its electronic properties make it a candidate for the development of novel materials for sensors and electronic devices.[1]

The continued exploration of this and related pyrazole derivatives is expected to yield novel compounds with enhanced biological activities and material properties.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. From its synthesis and structural elucidation to its solubility, lipophilicity, and predicted acidity, the data presented herein offers a valuable resource for researchers. The well-defined structure and versatile reactivity of this compound underscore its importance as a scaffold in the ongoing quest for new and improved pharmaceuticals, agrochemicals, and functional materials.

References

-

Rowan's Free Online pKa Calculator. Rowan Scientific. [Link]

-

PypKa server: online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Nucleic Acids Research. [Link]

-

MolGpKa. bio.tools. [Link]

-

pKa Calculator. Omni Calculator. [Link]

-

pKa Prediction. Rowan Scientific. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No valid URL found]

-

This compound. PubChem. [Link]

-

Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

-

Crystal structure of this compound, C10H9BrN2. ResearchGate. [Link]

-

Synthesis of Some New Pyrazoles. DergiPark. [Link]

-

Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. SciSpace. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [No valid URL found]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 10. omnicalculator.com [omnicalculator.com]

- 11. pKa Prediction | Rowan [rowansci.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS: 145353-53-3): Synthesis, Mechanisms, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically significant drugs. From the anti-inflammatory celecoxib to the anti-obesity rimonabant, the pyrazole scaffold has consistently demonstrated its value in the development of novel therapeutics. This guide focuses on a specific, yet highly promising, member of this family: 3-(4-bromophenyl)-5-methyl-1H-pyrazole. This compound serves as a crucial intermediate and a foundational structure for the synthesis of a new generation of bioactive molecules. Its unique substitution pattern, featuring a bromophenyl group, imparts distinct electronic properties that are instrumental in modulating its reactivity and biological activity. This document aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential mechanisms of action and applications in drug discovery, thereby serving as a vital resource for researchers in the field.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 145353-53-3 | |

| Molecular Formula | C₁₀H₉BrN₂ | |

| Molecular Weight | 237.10 g/mol | |

| IUPAC Name | This compound | |

| Melting Point | 150-156 °C | |

| Appearance | White fluffy solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Knowledge |

The structure of this compound has been unequivocally confirmed through X-ray crystallography, providing precise information on bond lengths and angles.[1][2] This analytical technique reveals the planar nature of the pyrazole ring and the spatial orientation of its substituents.

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry, with the most common and efficient method being the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[3]

Retrosynthetic Analysis and Key Precursor

A logical retrosynthetic disconnection of this compound points to two primary building blocks: 1-(4-bromophenyl)butane-1,3-dione and a hydrazine source.

Retrosynthetic analysis of the target molecule.

The key precursor, 1-(4-bromophenyl)butane-1,3-dione, can be synthesized via a Claisen condensation reaction between 4-bromoacetophenone and an acetate source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.

Step-by-Step Synthesis Protocol

The following protocol details a reliable method for the synthesis of this compound.

Step 1: Synthesis of 1-(4-bromophenyl)butane-1,3-dione

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add 4-bromoacetophenone and ethyl acetate.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 1-(4-bromophenyl)butane-1,3-dione.

Step 2: Synthesis of this compound

-

Dissolve 1-(4-bromophenyl)butane-1,3-dione in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.[4]

-

Add hydrazine hydrate to the solution. The reaction is typically carried out at reflux temperature.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound as a white solid.[2]

Inhibition of the COX pathway by pyrazole derivatives.

Cytotoxic Activity and Anticancer Potential

In addition to their anti-inflammatory properties, various pyrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. [5]The mechanisms underlying this cytotoxicity are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Given its structural similarity to other cytotoxic pyrazoles, this compound and its derivatives are promising candidates for further investigation in oncology drug discovery.

Experimental Protocols for In Vitro Evaluation

The following protocols provide standardized methods for the preliminary in vitro evaluation of the biological activity of this compound and its derivatives.

In Vitro Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is a reliable method for assessing the acute anti-inflammatory activity of a compound.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines. [6] Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight. [6]2. Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Analytical Characterization

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

General HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 210-280 nm).

-

Injection Volume: 10-20 µL

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the methyl group protons. The chemical shifts and coupling patterns will be consistent with the proposed structure. For the related compound 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the following signals have been reported (in CDCl₃): δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H). [7]* ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule. For 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, signals are observed at δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2. [7]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.10 g/mol ), with the characteristic isotopic pattern of a bromine-containing compound.

Applications and Future Perspectives

This compound is a versatile building block with significant potential in several areas of chemical and pharmaceutical research. [8]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents, with the potential for developing selective COX-2 inhibitors with improved safety profiles. [8]It is also a valuable scaffold for the design of new anticancer agents.

-

Agrochemical Chemistry: Its biological activity makes it a candidate for the development of new herbicides and fungicides, contributing to the advancement of crop protection technologies. [8]* Material Science: The unique electronic properties conferred by the pyrazole ring and the bromophenyl substituent make it an interesting component for the creation of novel materials with specific optical or electronic characteristics. [8] The continued exploration of the chemical space around the this compound scaffold is expected to yield new and improved therapeutic agents and functional materials. Further research into its specific biological targets and mechanisms of action will be crucial in realizing its full potential.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. [9]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

Crystal structure of this compound, C10H9BrN2. (n.d.). Retrieved from [Link]

- Crystal structure of this compound, C10H9BrN2. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863–865.

-

3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). Retrieved from [Link]

- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv

-

Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate. Retrieved from [Link]

- 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1279.

- Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 224-231.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1161-1167.

- Synthesis and Characterization of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2020). Journal of Applicable Chemistry, 8(1), 12-19.

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.). Retrieved from [Link]

- PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. (2009). HETEROCYCLES, 78(4), 911-918.

- Synthesis of Some New Pyrazoles. (2017). Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules, 18(10), 12813-12836.

- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2022). International Journal of Molecular Sciences, 23(14), 7863.

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1456-1464.

- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2013). Journal of Chemistry, 2013, 1-7.

- Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2021). Medicine Science, 10(2), 522-527.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4433.

Sources

- 1. Crystal structure of this compound, C10H9BrN2 | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-(4-bromophenyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical and practical aspects of its solubility profile. We will explore its physicochemical properties, present available solubility data, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. Furthermore, this guide introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection and discusses the implementation of self-validating systems to ensure the integrity of experimental data. This guide is intended to be a vital resource for researchers aiming to optimize the formulation and application of this versatile pyrazole derivative.

Introduction: The Significance of Solubility in Chemical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, which can terminate the development of promising drug candidates.[1] For a compound like this compound, which serves as a crucial building block in the synthesis of anti-inflammatory drugs, analgesics, herbicides, and fungicides, a thorough understanding of its solubility is paramount for efficient process development, formulation, and ultimately, therapeutic or agricultural efficacy.[2]

This guide will provide a deep dive into the solubility of this compound, moving beyond simple data points to explain the causality behind experimental choices and to provide robust, self-validating protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem[3] |

| Molecular Weight | 237.10 g/mol | PubChem[3] |

| Appearance | White fluffy solid | Chem-Impex[2] |

| Melting Point | 150-156 °C | Chem-Impex[2] |

| pKa | (Predicted) 1.95 (most acidic), 12.15 (most basic) | ChemAxon |

| LogP | (Predicted) 3.1 | ChemAxon |

The presence of the bromophenyl group contributes to the molecule's lipophilicity, as indicated by the predicted LogP value, while the pyrazole ring offers sites for hydrogen bonding, which can influence its interaction with polar solvents.

Aqueous and Organic Solvent Solubility Data

Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its behavior in biological systems.

Table 2: Aqueous Solubility of this compound

| pH | Temperature | Solubility | Method | Source |

| 7.4 | Not Specified | 4.2 µg/mL | Not Specified | PubChem[3] |

This low aqueous solubility at physiological pH suggests that formulation strategies may be necessary to enhance its bioavailability for oral administration. The solubility of pyrazole derivatives is generally influenced by pH.[4] Given the predicted pKa values, the solubility of this compound is expected to be higher in acidic conditions due to the protonation of the pyrazole ring.

Organic Solvent Solubility (Qualitative and Predictive)

While quantitative data is sparse, qualitative information and predictive models can guide solvent selection for synthesis, purification, and formulation. It has been noted to be soluble in some organic solvents like chloroform and ethanol, and insoluble in water.[5] The general solubility of pyrazole itself is higher in organic solvents such as ethanol, methanol, and acetone compared to water.[6]

Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a given solvent.[7][8] The principle is that "like dissolves like," where "like" is defined by three parameters:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

A solvent with HSP values close to those of the solute is likely to be a good solvent. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods. For practical purposes, we can utilize the HSP of common solvents to guide our selection.

Table 3: Hansen Solubility Parameters for Common Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Source: Accu Dyne Test[9]

Based on the structure of this compound, which has both aromatic (non-polar) and pyrazole (polar, hydrogen-bonding) moieties, solvents with a balanced HSP profile, such as alcohols and DMSO, are predicted to be good solvents. Solvents with very low polarity like toluene may have moderate solubility, while highly polar and hydrogen-bonding solvents like water are poor solvents, which aligns with the available data.

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, standardized and well-documented protocols are essential. We present here detailed methodologies for both kinetic and thermodynamic solubility assays, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[10] This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a clear glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Add a precise volume of the desired solvent (e.g., phosphate buffer pH 7.4, ethanol, DMSO).

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations of this compound to quantify the sample.

-

-

Data Reporting:

-

Report the solubility in µg/mL or mg/mL, along with the solvent, temperature, and pH (for aqueous solutions).

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Temperature Control: Solubility is highly temperature-dependent.[11] Precise temperature control is critical for reproducibility.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach a steady state.

-

Validated HPLC Method: Ensures accurate and precise quantification of the dissolved analyte.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Scientific Integrity & Logic: Self-Validating Systems

To ensure the trustworthiness of the generated solubility data, the experimental protocols must be designed as self-validating systems. This means incorporating controls and checks that continuously monitor the performance and validity of the assay.

Principles of a Self-Validating Solubility Assay

A self-validating solubility assay should include:

-

System Suitability Tests: Before running any samples, the performance of the HPLC system should be verified. This includes checking for consistent retention times, peak shapes, and detector response using a known standard.

-

Control Compounds: Include well-characterized compounds with known high and low solubility in each assay run. These controls serve as a benchmark for assay performance.

-

Calibration Curve Linearity: The calibration curve for the analytical method must be linear over the expected concentration range of the samples. The correlation coefficient (r²) should be >0.99.

-

Spike and Recovery: To assess for matrix effects from the solvent, a known amount of the compound can be "spiked" into a filtered blank solvent sample and the recovery measured.

-

Replicate Analysis: All samples and controls should be run in at least duplicate to assess the precision of the method.

Practical Implementation in an HPLC-UV Method

For the thermodynamic solubility assay of this compound, a self-validating HPLC-UV method would involve:

-

Method Validation: The HPLC method itself must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [12]2. Daily System Suitability: At the beginning of each run, inject a standard solution of this compound multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).

-

Inclusion of Controls:

-

Positive Control (High Solubility): A compound known to be highly soluble in the test solvent (e.g., caffeine in water).

-

Negative Control (Low Solubility): A compound with known low solubility (e.g., griseofulvin in water).

-

-

Monitoring for Degradation: The stability of this compound in the chosen solvent over the duration of the experiment should be confirmed. This can be done by comparing the chromatogram of a sample at the beginning and end of the equilibration period. The appearance of new peaks would indicate degradation.

Diagram: Self-Validating System Logic

Caption: Logic flow for a self-validating solubility assay.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a significant gap in publicly available quantitative solubility data in organic solvents exists, the principles and protocols outlined here provide researchers with the tools to generate this critical information in a reliable and scientifically sound manner. The application of predictive tools like Hansen Solubility Parameters can streamline solvent screening, while the implementation of self-validating experimental systems ensures the integrity of the generated data.

Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically and agriculturally relevant solvents at various temperatures. This data will be invaluable for the continued development of this important chemical entity.

References

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487504, this compound. PubChem. Retrieved from [Link]

- Al-Ghabeish, M., & Al-Akayleh, F. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation.

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

-

ChemBK. (n.d.). 1H-Pyrazole, 5-(4-bromophenyl)-3-methyl-. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. Retrieved from [Link]

-

NETZSCH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

YouTube. (2022, October 27). How to perform Description and Solubility Test in Quality Control Laboratory. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for Analysis of Novel Self-emulsifying Paclitaxel Formulation. Open Access Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

-

MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for Analysis of Novel Self-emulsifying Paclitaxel Formulation. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 3-(4-bromophenyl)-5-methyl-1H-pyrazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole (C10H9BrN2), a compound of significant interest in medicinal and materials chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's solid-state conformation and intermolecular interactions. The structural data presented herein serves as a critical foundation for understanding its physicochemical properties and for guiding the rational design of novel derivatives with tailored functionalities.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern synthetic chemistry, renowned for their diverse biological activities and applications in materials science. The inherent structural features of the pyrazole ring, including its aromaticity and the presence of multiple nitrogen atoms, allow for a wide range of chemical modifications, leading to compounds with anti-inflammatory, analgesic, and herbicidal properties. The title compound, this compound, combines the versatile pyrazole core with a bromophenyl substituent, a common functional group used to modulate pharmacokinetic and pharmacodynamic profiles in drug discovery. A precise understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and for the design of next-generation pyrazole-based compounds.

Experimental Methodology: From Synthesis to Structural Elucidation

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction, a powerful analytical technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a multi-step reaction sequence, the specifics of which can be found in the referenced literature. High-purity crystalline material suitable for X-ray diffraction studies is obtained through controlled crystallization from an appropriate solvent system. The selection of the solvent and the crystallization conditions (e.g., temperature, evaporation rate) are critical for obtaining single crystals of sufficient size and quality.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of the title compound was mounted on a diffractometer, and X-ray diffraction data were collected at a controlled temperature. The collected data were then processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

In-Depth Structural Analysis

The crystal structure of this compound reveals a well-defined molecular conformation and a distinct packing arrangement in the solid state. The key crystallographic parameters are summarized in the table below.

Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C10H9BrN2 |

| Formula Weight | 237.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| Volume (ų) | 962.09(12) |

| Z | 4 |

| Rgt(F) | 0.0504 |

| wRref(F²) | 0.0947 |

| Temperature (K) | 293(2) |

Data obtained from Tomić et al. (2023)[1][2][3]

Molecular Geometry and Conformation

The molecule consists of a central 1H-pyrazole ring substituted with a 4-bromophenyl group at the 3-position and a methyl group at the 5-position. The pyrazole ring is essentially planar, as expected for an aromatic system. The dihedral angle between the pyrazole ring and the attached bromophenyl ring is a critical conformational parameter that influences the overall molecular shape and the potential for intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the molecules of this compound are organized in a three-dimensional network stabilized by a combination of intermolecular forces. While not explicitly detailed in the preliminary data, such structures are often governed by a combination of hydrogen bonding (if suitable donors and acceptors are present), halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings. A thorough analysis of the crystal packing is essential for understanding the material's bulk properties, such as solubility and melting point.

Visualization of the Crystal Structure

To facilitate a clearer understanding of the molecular and supramolecular features of this compound, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The determination of the crystal structure of this compound provides definitive insights into its solid-state architecture. This structural information is invaluable for computational modeling studies, aiding in the prediction of molecular properties and biological activities of related compounds. Future work could involve the synthesis and structural characterization of co-crystals and salts of this compound to modulate its physicochemical properties, such as solubility and bioavailability, which are critical for its potential application in drug development. Furthermore, the detailed structural data can inform the design of novel pyrazole derivatives with enhanced efficacy and selectivity for their biological targets.

References

-

Tomić, Z. D., Jaćimović, Ž. K., Kočović, D., Mugoša, S., & Shova, S. (2023). Crystal structure of this compound, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]

-

ResearchGate. (n.d.). Crystal structure of this compound, C10H9BrN2. Retrieved from [Link]

-

De Gruyter. (n.d.). Crystal structure of this compound, C10H9BrN2. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 3-(4-bromophenyl)-5-methyl-1H-pyrazole

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-(4-bromophenyl)-5-methyl-1H-pyrazole. As a versatile heterocyclic building block, this compound is increasingly utilized in medicinal chemistry and agrochemical synthesis for the development of novel therapeutic agents and crop protection products.[1] A thorough understanding of its chemical properties and associated hazards is paramount for ensuring personnel safety and experimental integrity in the laboratory. This guide synthesizes data from established safety sources to provide a field-proven framework for its responsible use.

Chemical Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-(4-Bromophenyl)-3-methyl-1H-pyrazole | [2][3] |

| CAS Numbers | 145353-53-3; 948293-34-3 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [1][2] |

| Molecular Weight | 237.10 g/mol | [1][2] |

| Appearance | White fluffy solid | [1] |

| Melting Point | 150-156 °C | [1] |

GHS Hazard Assessment and Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are acute oral toxicity, skin irritation, and serious eye damage.[2] The "Danger" signal word indicates the potential for severe hazards, particularly to the eyes.[2]

| GHS Classification | |

| Pictograms | |

| Signal Word | Danger |

| Hazard Class | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1) |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H318: Causes serious eye damage.[2] |

| Key Precautionary Statements | P264: Wash hands and any exposed skin thoroughly after handling.[2][4] P270: Do not eat, drink or smoke when using this product.[2][4] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P501: Dispose of contents/container in accordance with local, regional, and national regulations.[2][4] |

The H318 classification is critical; it signifies that contact with the eyes can cause irreversible damage.[2] This necessitates the mandatory use of robust eye protection, as detailed in the following section.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is required to mitigate the risks associated with handling this compound. The hierarchy of controls dictates that engineering solutions are the primary barrier, with PPE serving as the essential final layer of protection.

3.1 Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[5] This is crucial to prevent the inhalation of airborne dust or aerosols, which can cause respiratory tract irritation.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4] Their proximity is a non-negotiable requirement due to the compound's classification for causing serious eye damage and skin irritation.

3.2 Personal Protective Equipment (PPE): A Self-Validating System

Proper selection and use of PPE are critical. The following table outlines the minimum requirements.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk. | Standard safety glasses are insufficient. The H318 classification necessitates a full seal around the eyes to protect against dust and splashes.[5] |

| Hand | Compatible chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for tears or pinholes before each use.[4] Given the lack of specific permeation data, the "double-gloving" technique is recommended for extended handling. Gloves should be removed and replaced immediately if contamination is suspected.[6] |

| Body | Laboratory coat (fully buttoned). Chemical-resistant apron for larger quantities. | Protective clothing prevents incidental skin contact.[5] Lab coats should be laundered professionally and not taken home. |

| Respiratory | Not required if handled exclusively within a functioning fume hood. A NIOSH-approved respirator (e.g., N95) may be necessary if engineering controls fail or for cleaning up large spills. | The primary goal is to prevent inhalation through engineering controls. Respirator use requires formal training and fit-testing as per institutional EHS policy.[5] |

Safe Handling Workflow and Standard Protocol

Adherence to a standardized workflow minimizes risk. The following diagram and protocol outline the critical steps for safely handling this compound in a laboratory setting.

Caption: A logical workflow for minimizing exposure risk.

Experimental Protocol: Weighing and Handling Solid Compound

-

Preparation:

-

Verify that the chemical fume hood has a current certification and that airflow is adequate.

-

Don all required PPE as specified in Section 3.2.

-

Place all necessary equipment (spatula, weigh paper/boat, container) inside the fume hood.

-

Designate a specific area within the hood for the weighing operation.

-

-

Handling:

-

Carefully open the stock container inside the fume hood. Avoid creating airborne dust.

-

Using a clean spatula, transfer the desired amount of the white solid to a tared weigh boat.[1]

-

If any material is spilled, clean it up immediately following the spill procedures in Section 5.3.

-

Securely close the stock container.

-

-

Post-Handling & Decontamination:

-

Wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a solvent-moistened towel (e.g., 70% ethanol).

-

Dispose of the weigh boat, gloves, and cleaning materials into a designated hazardous waste container.[4]

-

-

Personal Decontamination:

-

Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items.

-

Wash hands thoroughly with soap and water for at least 20 seconds.[5]

-

Emergency Procedures

Immediate and appropriate action during an emergency is vital.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. Do not delay.

-

In Case of Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[7] Immediately call a poison control center or seek medical attention.[4]

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[9]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.